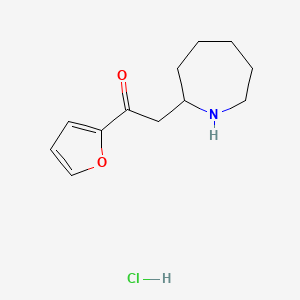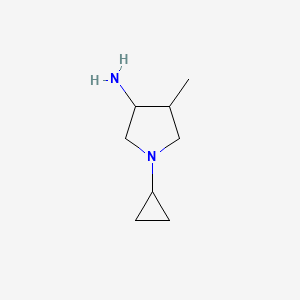
3-Bromo-4-(chloromethyl)pyridine Hydrochloride
Overview
Description
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It has a molecular weight of 242.93 . It is typically stored in an inert atmosphere at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds involves several steps . For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid can then react with methanol to produce methyl pyridine-3-carboxylate under acidic conditions . The methyl pyridine-3-carboxylate can be reduced to 3-pyridinemethanol, which can then react with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular formula of this compound is C6H6BrCl2N . The InChI key is HVVDOVGTIKBHCI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a solid substance . The storage temperature is normal, and it should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis of Variolin B and Deoxyvariolin B 3-Bromo-4-(chloromethyl)pyridine Hydrochloride has been utilized in the synthesis of Variolin B and Deoxyvariolin B. The compound played a crucial role in the formation of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine derivatives, which were further transformed through a series of reactions, including installation of the pyrimidine moiety, hydrolysis, and decarboxylation. This process led to the total or formal synthesis of natural alkaloids like Variolin B. Moreover, the compound was used in a new total synthesis of Variolin B through selective and sequential C-N, C-C, and C-O palladium-mediated functionalization (Baeza et al., 2010).
Biomimetic Metal Ion Chelates on Functionalized Carbons The compound has been used in synthesizing bromine-substituted (chloromethyl)pyridines which are essential for immobilizing ligand chelates onto heterogeneous supports. This immobilization is significant for mimicking the brace motifs found in bioinorganic metalloenzymes. The synthesis involved alternative methodologies, which were easier to handle and required milder reaction conditions than conventional reagents. The synthesized compounds were characterized using various spectroscopic methods, demonstrating the potential of this compound in facilitating the synthesis and characterization of biomimetic metal ion chelates (Handlovic et al., 2021).
Characterization of Pyridinesulfonamide Enantiomers The compound has been involved in the synthesis and stereostructural research of pyridinesulfonamide enantiomers. The absolute configurations of these enantiomers were confirmed through crystallography and various spectroscopic methods. This work highlighted the importance of this compound in the detailed structural analysis and determination of biological activity of novel drug compounds (Zhou et al., 2015).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H315-H318-H335 . This means it can cause skin irritation, serious eye damage, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, indicating that measures should be taken to avoid breathing dust/fume/gas/mist/vapors/spray, to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water in case of contact with eyes .
Mechanism of Action
Target of Action
3-Bromo-4-(chloromethyl)pyridine Hydrochloride is a substituted pyridine It’s known that benzylic halides, such as this compound, typically react via sn1 or sn2 pathways .
Mode of Action
The mode of action of this compound involves its interaction with its targets via SN1 or SN2 pathways . In these reactions, the bromomethyl group on the pyridine ring can act as a leaving group, allowing nucleophilic attack at the benzylic position .
Biochemical Pathways
It’s known that the compound can react with diamines to form corresponding diamines , indicating its potential role in modifying biochemical pathways involving these molecules.
Pharmacokinetics
The compound’s molecular weight (24293 ) suggests that it may have suitable properties for absorption and distribution in the body
Result of Action
Its ability to react with diamines suggests that it could potentially alter cellular processes involving these molecules .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound is stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to oxygen and temperature. Additionally, it’s known to be a corrosive material , indicating that it may interact with its environment in ways that could influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
3-Bromo-4-(chloromethyl)pyridine Hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile due to the presence of the bromine and chlorine atoms. These interactions can lead to the formation of new chemical bonds, which are crucial in the synthesis of complex organic molecules. The compound’s ability to form stable intermediates makes it valuable in biochemical research .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to altered cellular responses. Additionally, it can impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional activity of target genes .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, it may inhibit enzymes involved in metabolic pathways, thereby altering the flux of metabolites. Additionally, the compound can induce changes in gene expression by binding to DNA or interacting with transcriptional regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but it may degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are essential considerations in experimental design .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a specific dosage level triggers a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites within cells. Understanding the metabolic pathways of the compound is crucial for elucidating its biochemical effects and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential aspects of its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall activity and efficacy .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action .
Properties
IUPAC Name |
3-bromo-4-(chloromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVDOVGTIKBHCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CCl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrCl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418117-80-2 | |
| Record name | 3-bromo-4-(chloromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


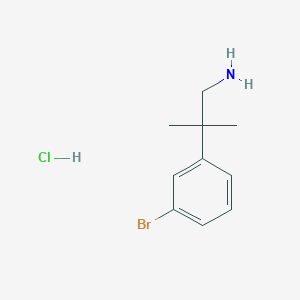

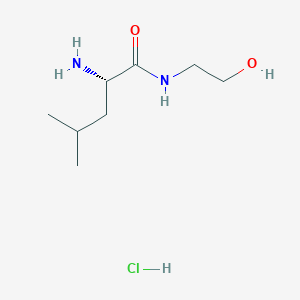
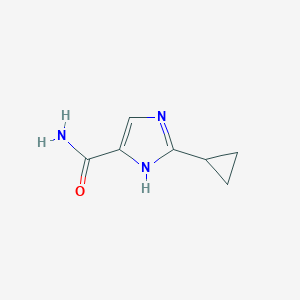


![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide hydrochloride](/img/structure/B1378089.png)
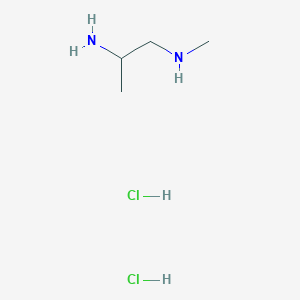
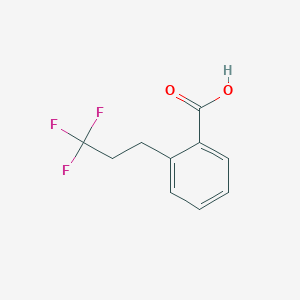
![3-Ethyl-3-azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B1378095.png)
amine](/img/structure/B1378097.png)
